Iso-cuparenal
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Overview
Description
Iso-cuparenal is an organic compound with the molecular formula C15H20O It is also known by its alternative name, Cuparenal This compound features a benzaldehyde moiety attached to a cyclopentyl ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso-cuparenal typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentyl ring, which is then functionalized with methyl groups.
Formation of the Benzaldehyde Moiety: The benzaldehyde group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The cyclopentyl ring and the benzaldehyde moiety are then coupled together using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: High-purity starting materials are sourced to ensure the quality of the final product.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Iso-cuparenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzoic acid
Reduction: 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Iso-cuparenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific molecular targets.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties. Additionally, it serves as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Iso-cuparenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure, lacking the cyclopentyl ring.
4-Methylbenzaldehyde: Similar structure but with a single methyl group on the benzene ring.
4-Chlorobenzaldehyde: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
Iso-cuparenal is unique due to the presence of the cyclopentyl ring with three methyl groups, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
4-[(1R)-1,2,2-trimethylcyclopentyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYANGWERYBSJY-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC1(C)C)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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